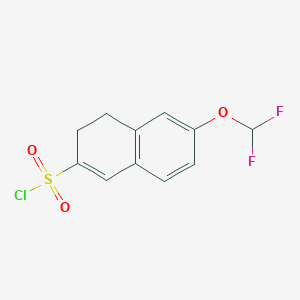

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride” belong to a class of organic compounds known as sulfonyl chlorides . They contain a sulfonyl functional group attached to a chlorine atom .

Molecular Structure Analysis

The molecular structure of such compounds typically consists of a sulfonyl group (-SO2-) attached to a chlorine atom and a carbon-based structure . The difluoromethoxy group (-OCHF2) is a fluorinated alkoxy group .Chemical Reactions Analysis

Sulfonyl chlorides are reactive substances that can participate in various chemical reactions. They are commonly used in organic synthesis as they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Generally, sulfonyl chlorides are characterized by their reactivity, and the presence of the difluoromethoxy group could influence properties such as polarity and stability .Aplicaciones Científicas De Investigación

- DFMNS can serve as a fluorescent probe due to its unique optical properties. Researchers have utilized it for detecting specific ions (such as Cu²⁺, Hg²⁺, Mg²⁺, and Zn²⁺), pH levels, environmental polarity, and reactive oxygen species (ROS) . Its fluorescence properties make it valuable for cellular imaging and disease diagnosis.

- DFMNS has been explored as a sensing agent for detecting ions, small organic molecules, and biomacromolecules (e.g., enzymes, DNAs/RNAs, lipids, and carbohydrates). These applications are crucial for understanding biological processes and diagnosing diseases .

- In a one-step hydrothermal reaction, nano-SnO₂ particles catalyze the pyrolysis of 2,4,6-trihydroxybenzoic acid and m-phenylenediamine to produce CQDs. DFMNS plays a role in this process, contributing to the synthesis of these nanomaterials .

- DFMNS provides a platform for studying photophysical properties, such as excited-state intramolecular proton transfer (ESIPT). Understanding these processes aids in designing better fluorescent probes and sensors .

Fluorescent Probes and Imaging Agents

Chemical Sensors and Sensing Materials

Hydrothermal Synthesis of Carbon Quantum Dots (CQDs)

Photophysical Studies and Mechanistic Insights

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2O3S/c12-18(15,16)10-4-2-7-5-9(17-11(13)14)3-1-8(7)6-10/h1,3,5-6,11H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXQPJMLOWBCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B2707451.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2707452.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2707454.png)

![2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2707455.png)

![5-(3-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2707457.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2707459.png)

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2707465.png)

![2-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2707466.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707470.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)